molecular formula C15H15F2N5O2 B2824360 2-(4-(Difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 1006477-98-0

2-(4-(Difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Cat. No.: B2824360
CAS No.: 1006477-98-0
M. Wt: 335.315
InChI Key: BLJVYDHEQGMMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid: is a complex organic compound characterized by its unique structure, which includes a pyrazole and pyridine ring system. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Formation of the pyridine ring: This involves cyclization reactions that incorporate the pyrazole moiety.

    Introduction of the difluoromethyl group: This step often requires the use of difluoromethylating agents under controlled conditions.

    Acetic acid functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole and pyridine rings.

    Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the ring systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce simpler hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-(Difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.

Medicine

The compound’s potential medicinal properties are of great interest. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(Difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • [4-(3,5-dimethyl-1H-pyrazol-4-yl)-benzoic acid]
  • [5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanesulfonic acid

Uniqueness

Compared to similar compounds, 2-(4-(Difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid stands out due to its unique combination of functional groups and ring systems. This uniqueness contributes to its distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-[4-(difluoromethyl)-6-(1,5-dimethylpyrazol-4-yl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N5O2/c1-7-13-9(14(16)17)4-11(10-5-18-21(3)8(10)2)19-15(13)22(20-7)6-12(23)24/h4-5,14H,6H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJVYDHEQGMMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=NC3=C(C(=NN3CC(=O)O)C)C(=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.